Sodium 2-(2-bromopyridin-4-yl)-2-oxoacetate
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Overview
Description
Sodium 2-(2-bromopyridin-4-yl)-2-oxoacetate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a sodium salt of the oxoacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(2-bromopyridin-4-yl)-2-oxoacetate typically involves the bromination of pyridine derivatives followed by the introduction of the oxoacetate group. One common method involves the reaction of 2-bromopyridine with sodium oxalate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium or platinum can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(2-bromopyridin-4-yl)-2-oxoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the oxoacetate group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkyl halides. Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution: Products include 2-(2-aminopyridin-4-yl)-2-oxoacetate, 2-(2-thiolpyridin-4-yl)-2-oxoacetate, etc.
Oxidation: Products include 2-(2-bromopyridin-4-yl)-2-oxoacetic acid.
Reduction: Products include 2-(2-bromopyridin-4-yl)-2-hydroxyacetate.
Scientific Research Applications
Sodium 2-(2-bromopyridin-4-yl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of Sodium 2-(2-bromopyridin-4-yl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine atom and the oxoacetate group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit certain enzymes by forming stable complexes, leading to altered biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: Lacks the oxoacetate group, making it less versatile in chemical reactions.
2-(2-Chloropyridin-4-yl)-2-oxoacetate: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
2-(2-Fluoropyridin-4-yl)-2-oxoacetate: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.
Uniqueness
Sodium 2-(2-bromopyridin-4-yl)-2-oxoacetate is unique due to the presence of both the bromine atom and the oxoacetate group
Properties
IUPAC Name |
sodium;2-(2-bromopyridin-4-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3.Na/c8-5-3-4(1-2-9-5)6(10)7(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLLKSRKZMFYPU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)C(=O)[O-])Br.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrNNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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